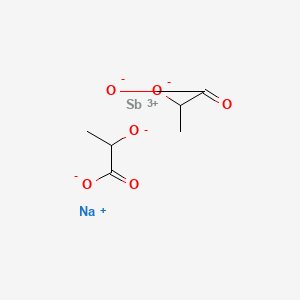
Sodium antimony lactate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium antimony lactate is a chemical compound that combines sodium, antimony, and lactate ions. It is known for its applications in various fields, including medicine, industry, and scientific research. The compound is typically used for its unique properties, such as its ability to act as a catalyst and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Sodium antimony lactate can be synthesized through the reaction of antimony trioxide with lactic acid in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by reacting antimony trioxide with lactic acid and sodium hydroxide in large reactors. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product in a pure form.
化学反应分析
Types of Reactions: Sodium antimony lactate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony pentoxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation states of antimony.
Substitution: this compound can participate in substitution reactions where the lactate ion is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Antimony pentoxide and other antimony oxides.
Reduction: Lower oxidation states of antimony, such as antimony trioxide.
Substitution: Compounds with different ligands replacing the lactate ion.
科学研究应用
Sodium antimony lactate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation processes.
Biology: The compound is studied for its potential biological effects, including its role in enzyme inhibition and interaction with biological molecules.
Medicine: this compound has been explored for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: It is used in the production of flame retardants, pigments, and other industrial chemicals.
作用机制
The mechanism of action of sodium antimony lactate involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. Additionally, it can interact with cellular components, leading to changes in cell function and signaling pathways.
相似化合物的比较
Sodium lactate: A compound with similar lactate ions but without the antimony component.
Antimony trioxide: A related antimony compound used in similar applications.
Lactic acid: The parent compound of the lactate ion.
Uniqueness: Sodium antimony lactate is unique due to its combination of sodium, antimony, and lactate ions, which imparts distinct chemical and biological properties. Unlike sodium lactate, it has the added functionality of antimony, making it useful in specific industrial and medical applications.
属性
CAS 编号 |
68083-87-4 |
|---|---|
分子式 |
C6H8NaO6Sb |
分子量 |
320.87 g/mol |
IUPAC 名称 |
sodium;antimony(3+);2-oxidopropanoate |
InChI |
InChI=1S/2C3H5O3.Na.Sb/c2*1-2(4)3(5)6;;/h2*2H,1H3,(H,5,6);;/q2*-1;+1;+3/p-2 |
InChI 键 |
SGZLDJXNIGOLOV-UHFFFAOYSA-L |
规范 SMILES |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Sb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


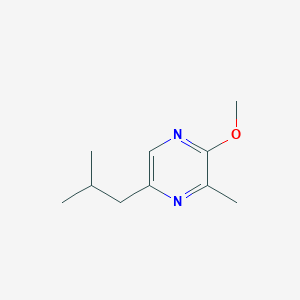
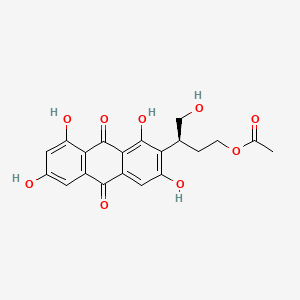
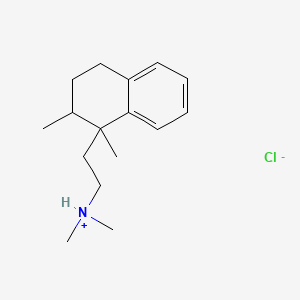
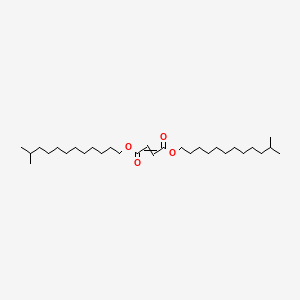
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
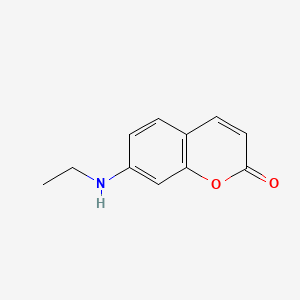
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)


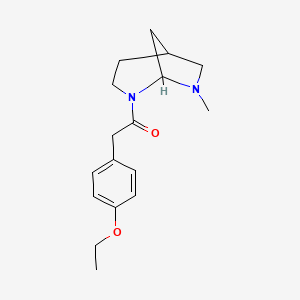

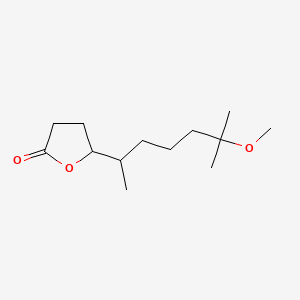
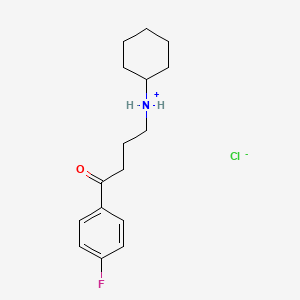
![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
